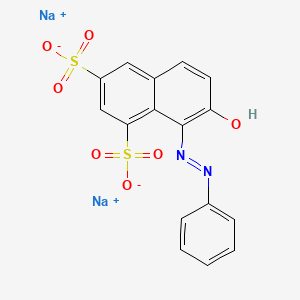

7-Hydroxy-8-(phenyldiazenyl)naphthalene-1,3-disulfonic acid, sodium salt

Descripción

Classification and Chemical Structure as an Azo Dye

Orange G is classified as an azo dye. nih.govphotochemcad.comontosight.ai Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. ontosight.ai The chemical structure of Orange G consists of a naphthalene (B1677914) backbone substituted with a phenylazo group and two sulfonic acid groups. ontosight.ai These sulfonic acid groups are typically in the ionized form, balanced by sodium counterions, making the compound water-soluble. nih.govontosight.aisolubilityofthings.com

The chemical formula for Orange G is C₁₆H₁₀N₂Na₂O₇S₂. nih.govsigmaaldrich.com Its molecular weight is approximately 452.38 g/mol . nih.govsigmaaldrich.com

The structure can be represented as the disodium (B8443419) salt of 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid. nih.gov

Here is a summary of key chemical properties:

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₀N₂Na₂O₇S₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 452.38 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 1936-15-8 | wikipedia.orgnih.govcarlroth.com |

| PubChem CID | 16015 | nih.govindiamart.com |

| Colour Index (CI) | 16230 | wikipedia.orgcarlroth.com |

| Appearance | Orange crystals or powder, Dark orange powder, Yellowish-red crystals. | wikipedia.orgnih.govflinnsci.com |

| Solubility in Water | 80 mg/ml, 50-100 mg/mL at 74.3 °F, 5 g/100 mL (20 ºC), 70 g/L, 1 mg/mL | nih.govchemicalbook.comgenaxxon.comsigmaaldrich.com |

| Solubility in Ethanol | 3 mg/ml, Slightly soluble | nih.govflinnsci.comchemiis.com |

| λmax (in water) | 475 nm, 476.0 - 481.0 nm | chemicalbook.comsigmaaldrich.comglentham.com |

| pKa | approx. 11.5 at room temperature in water, 12.8 (at 25℃) | nih.govchemicalbook.com |

| Melting Point | 141 °C (decomposes), 572 to 707 °F (decomposes) | wikipedia.orgnih.govflinnsci.comchemicalbook.com |

Historical Trajectories of Orange G in Scientific Inquiry

Orange G has a notable history in scientific inquiry, primarily due to its application as a biological stain. Its ability to selectively stain certain cellular components led to its inclusion in various multi-staining techniques developed over time. Early research focused on its use in histology and cytology to visualize and differentiate tissue structures. For instance, it has been historically used in Mallory's connective tissue stain and the Wilson-Ezrin method for pituitary acidophils. sigmaaldrich.comemsdiasum.com Its application in the Papanicolaou stain for examining cell morphology, particularly for keratin (B1170402) staining, highlights its long-standing importance in cytology. wikipedia.orgchemiis.commorphisto.de

Contemporary Academic Relevance and Research Scope of Orange G

In contemporary academic research, Orange G continues to be relevant, albeit with expanded applications beyond traditional staining. While still a key component in various histological and cytological staining protocols, its use has diversified. chemiis.commorphisto.debiocompare.com

One significant area of contemporary research involves its use as a tracking dye in gel electrophoresis, particularly for DNA and sometimes in protein separation techniques like SDS-capillary electrophoresis. wikipedia.orgsigmaaldrich.comgenaxxon.combiocompare.com Its migration properties in gels allow researchers to monitor the progress of the electrophoretic run. wikipedia.orgsigmaaldrich.comresearchgate.net

Furthermore, Orange G's properties as an azo dye have led to its study in the context of environmental science, specifically concerning wastewater treatment and the degradation of organic pollutants. Research explores various methods, including chemical, physical, and biological approaches, to degrade Orange G and similar azo dyes in textile wastewater. medchemexpress.com Studies have investigated its degradation using techniques like electrolysis, adsorption by activated carbon, and photocatalytic degradation. medchemexpress.comsigmaaldrich.com

Orange G is also explored in biochemical research for protein analysis, including potential use in quantification methods like spectrophotometry and electrochemistry due to its ability to bind to amino acids. easypath.com.br

The continued academic relevance of Orange G is underscored by its inclusion in various research protocols and ongoing investigations into its properties and degradation.

Here is a table summarizing some contemporary research applications:

| Research Area | Application Examples | Source |

| Histology and Cytology | Component in Papanicolaou stain, Masson trichrome stain, staining cytoplasm, keratin | wikipedia.orgchemiis.commorphisto.de |

| Gel Electrophoresis | Tracking dye for DNA and in SDS-capillary electrophoresis | wikipedia.orgsigmaaldrich.combiocompare.com |

| Environmental Science | Studies on degradation in wastewater (electrolysis, adsorption, photocatalysis) | medchemexpress.comsigmaaldrich.com |

| Biochemistry | Potential use in protein analysis and quantification | easypath.com.br |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

1936-15-8 |

|---|---|

Fórmula molecular |

C16H12N2NaO7S2 |

Peso molecular |

431.4 g/mol |

Nombre IUPAC |

disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C16H12N2O7S2.Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;/h1-9,19H,(H,20,21,22)(H,23,24,25); |

Clave InChI |

RPNUPWKGGIGYHK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |

Apariencia |

Solid powder |

Color/Form |

YELLOWISH-RED CRYSTALS OR LEAFLETS |

melting_point |

572 to 707 °F (decomposes) (NTP, 1992) |

Otros números CAS |

1936-15-8 |

Descripción física |

C.i. acid orange 10 appears as orange microcrystals or powder. (NTP, 1992) |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

50 to 100 mg/mL at 74.3 °F (NTP, 1992) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

C.I. Orange G; C.I. 16230; NSC 10450; NSC-10450; NSC10450; Egacid Orange GG; Amacid Crystal Orange; |

Origen del producto |

United States |

Research Methodologies and Applications of Orange G

Histological and Cytological Staining Investigations

In histology and cytology, Orange G is frequently employed as a cytoplasmic or background stain. sigmaaldrich.combiognost.com It is particularly effective in trichrome staining techniques, where it helps differentiate various tissue elements. biocompare.comontosight.ai

Mechanistic Elucidation of Dye-Tissue Interactions

The staining mechanism of Orange G is primarily based on the interaction between the dye and cellular or tissue components. As an acidic dye, Orange G carries a negative charge. biocompare.commorphisto.deuvigo.es

Orange G exhibits specificity for certain cellular components, notably proteins, including keratin (B1170402) and those found in erythrocytes and the cytoplasm. biocompare.commorphisto.demicrobenotes.com Its small molecular size facilitates effective penetration into tissues. biocompare.com

The staining action of Orange G is largely attributed to electrostatic attraction. The negatively charged Orange G dye binds to positively charged proteins within the target structures. morphisto.de The pH of the staining solution plays a significant role in optimizing this ionic bonding. For instance, in some formulations, acetic acid is included to regulate pH and promote hydrogen bonding, further stabilizing the dye binding. morphisto.de

Differential Staining Properties in Biological Samples

Orange G's differential staining properties are crucial for distinguishing various structures within biological samples. It stains cytoplasm and keratin a bright orange. biocompare.com In specific applications, such as the Papanicolaou stain, it contributes to the orange coloration of superficial cells and keratinized cells. cytoliq.com.brwikipedia.orgqca.es In contrast, other cellular components may stain differently depending on the combination of dyes used in the protocol. wikipedia.orgspiedigitallibrary.org

Orange G is also used in conjunction with other dyes for differential staining of specific structures like erythrocytes and collagen fibers in trichrome methods. wikipedia.orgontosight.aistainsfile.com The ability of Orange G to stain certain components while not binding to others under specific conditions can result in a "negative staining" effect, where target areas appear less colored against a more intensely stained background. ontosight.ai

Standardized and Modified Staining Protocols in Research

Orange G is a component in numerous standardized and modified staining protocols. Its use is well-established in methods like Mallory's connective tissue stain and the Wilson-Ezrin method for pituitary acidophils. sigmaaldrich.com The concentration of Orange G and the presence of other components, such as phosphotungstic acid, can be adjusted in modified protocols to achieve specific staining outcomes. nih.govkarger.com

Orange G is a fundamental component of the Papanicolaou (Pap) stain, a widely used polychromatic staining method in cytology for differentiating cells in smear preparations. biognost.comwikipedia.orgbasobiotech.com The classic Pap stain involves several dyes, including hematoxylin (B73222) for nuclear staining and cytoplasmic counterstains like Orange G and a mixture known as EA (Eosin, Light Green SF yellowish, and sometimes Bismarck brown). cytoliq.com.brwikipedia.orgnih.gov

In the Pap stain, Orange G is typically found in a solution referred to as OG-6, where 'OG' denotes Orange G and '6' historically indicated the concentration of phosphotungstic acid. wikipedia.orgnih.gov Orange G in the Pap stain is primarily responsible for staining the cytoplasm of mature squamous cells and keratin. cytoliq.com.brqca.esihcworld.com Different variants of the Pap stain exist, such as those utilizing EA36 and EA50, which may be tailored for specific types of specimens like gynecological or non-gynecological samples. basobiotech.com Modifications to the Orange G solution, such as Gill's modified OG-6, aim to improve stability and staining quality. nih.gov

Research findings highlight the importance of Orange G in achieving the characteristic polychromasia and cellular transparency observed in Pap-stained specimens, which is essential for accurate cytological diagnosis. nih.govkarger.com Studies have also explored quantitative analysis of dye amounts in Pap-stained samples, demonstrating that variations in Orange G uptake can differentiate certain cell types, such as those found in lobular endocervical glandular hyperplasia compared to normal endocervical cells. spiedigitallibrary.org

Here is a table summarizing some key staining properties of Orange G in different contexts:

| Staining Method / Context | Component Stained | Resulting Color | Notes |

| Papanicolaou Stain | Mature squamous cell cytoplasm, Keratin | Orange | Part of OG solution (e.g., OG-6) cytoliq.com.brwikipedia.orgqca.esihcworld.com |

| Histological Trichrome Stains | Cytoplasm, Keratin, Erythrocytes | Bright orange, Yellow | Used in combination with other dyes wikipedia.orgbiocompare.comstainsfile.com |

| Picric Acid - Orange G Solution | Cell nuclei, membranes, extracellular matrix structures | Differentiated colors | Used in histology and cytology morphisto.de |

| Pearse's PAS Orange G (Pituitary) | Pituitary α cells, Erythrocytes | Orange, Yellow | Used in conjunction with PAS and hematoxylin stainsfile.com |

| AFOG (Acid Fuchsin Orange G) Stain | Cytoplasm, remaining structures after other dyes | Orange | Used in renal biopsy staining kjcls.orgbio-optica.it |

| Mallory's Connective Tissue Stain | Component in the stain mixture | Contributes to color | Used with aniline (B41778) blue and acid fuchsin sigmaaldrich.combiognost.comuvigo.es |

| Kornhauser's Quadruple Stain | Component in the stain mixture | Contributes to color | Used with Orcein, Alizarin Blue 2B, and Fast Green FCF himedialabs.com |

| Spermatozoa Staining | Head, Middle part, Tails | Orange, Pink | Morphology evaluation researchgate.net |

Here is a table illustrating components and their staining results in a typical Papanicolaou stain:

| Stain Component | Function / Stains | Resulting Color in Cells |

| Hematoxylin | Nuclear stain, highlights cell nuclei | Blue to dark violet/black biognost.commicrobenotes.comcytoliq.com.brwikipedia.orgsigmaaldrich.com |

| Orange G | Cytoplasmic counterstain, stains mature squamous cells and keratin | Orange/Pink (superficial cells), Bright orange (keratin) cytoliq.com.brwikipedia.orgqca.esihcworld.com |

| EA (Eosin, Light Green, Bismarck Brown) | Polychromatic cytoplasmic counterstain, stains various cytoplasmic components | Pink (superficial cells, nucleoli, cilia, RBCs), Blue-green (intermediate, parabasal, columnar cells) microbenotes.comcytoliq.com.brwikipedia.orgihcworld.com |

Trichrome Staining Formulations (e.g., Mallory's, Acid Fuchsin Orange G)

Orange G is a key component in various trichrome staining methods, which utilize multiple dyes to highlight different tissue elements based on their affinity for acidic and basic dyes.

In Mallory's trichrome stain , Orange G is typically used alongside aniline blue and acid fuchsin (or carbol fuchsin) histoline.comclinisciences.com. This method is widely applied in histology to visualize connective tissue, including collagen, reticulin, cartilage, bone, and amyloid clinisciences.com. The staining mechanism relies on the differential affinity of the dyes for tissue macromolecules. Phosphomolybdic acid plays a crucial role by acting as a mordant, facilitating the binding of aniline blue to collagen fibers and cell membranes clinisciences.combio-optica.it. Orange G, having low affinity for phosphomolybdic acid, stains structures not bound by it, such as erythrocytes and myelin, typically resulting in a golden yellow or orange coloration histoline.comclinisciences.combio-optica.it. Nuclei, myofibrils, neuroglia fibrils, cartilage, and bone are often stained red by acid fuchsin or carbol fuchsin clinisciences.combio-optica.it. A variation, Heidenhain's Azan, substitutes azocarmine G for acid fuchsin human-embryology.orgunsw.edu.au.

Acid Fuchsin Orange G (AFOG) is another formulation where Orange G is combined with acid fuchsin and often aniline blue bio-optica.itmorphisto.dediapath.com. This combination is particularly useful for staining kidney biopsies, providing an alternative to the Periodic Acid-Schiff Methenamine Silver (PASM) method diapath.comsolmedialtd.com. In AFOG staining, Orange G stains the cytoplasm, while aniline blue selectively stains collagen, and acid fuchsin highlights glomerular protein deposits bio-optica.itdiapath.comsolmedialtd.com. The differential staining allows for clear visualization of muscle tissue, collagen, and cell nuclei morphisto.de. If formalin is used as a fixative, muscle tissue may stain red instead of green solmedialtd.com.

Dual Staining Methodologies (e.g., Periodic Acid Schiff/Orange G)

Orange G is also utilized in dual staining protocols, often in conjunction with the Periodic Acid-Schiff (PAS) reaction. The PAS reaction stains carbohydrates and carbohydrate-rich macromolecules (such as glycogen, mucus, basement membranes, and reticular fibers) a deep red or magenta color by reacting Schiff's reagent with aldehyde groups generated by periodic acid oxidation leeds.ac.ukstainsfile.com.

When combined with PAS, Orange G serves as a counterstain, providing contrast and staining other cellular components. For instance, a PAS and Orange G stain can be used to identify specific structures in tissues like the pituitary gland um.esstainsfile.com. In this dual stain, oxidizable carbohydrates appear red from the PAS reaction, while pituitary alpha cells stain orange due to Orange G uptake, and erythrocytes also stain yellow stainsfile.com. This combination can help differentiate cell types based on their carbohydrate content and affinity for Orange G taylorandfrancis.com. Studies on scrapie-infected hamsters, for example, used PAS and Orange G staining to identify abnormal PAS-positive substances in the pituitary, islets of Langerhans, and adrenal glands um.es.

Comparative Studies of Staining Efficacy and Quality in Research Specimens

Comparative studies are essential to evaluate the effectiveness and quality of different staining formulations and methodologies in visualizing specific tissue components. While the provided search results highlight the application of Orange G in various staining techniques, detailed comparative studies focusing solely on the efficacy and quality of Orange G-containing stains across different research specimens were not extensively detailed. However, the descriptions of the different trichrome and dual staining methods implicitly suggest comparisons based on the distinct structures they are designed to highlight. For example, the AFOG kit is presented as a possible alternative to the PASM kit for kidney biopsies, implying a comparative assessment of their utility for this specific tissue type diapath.comsolmedialtd.com. Similarly, the use of Orange G in Papanicolaou stain alongside other dyes like Eosin Y and Light Green SF yellowish allows for differential cytoplasmic staining and distinction of cell types, indicating an inherent comparative aspect in achieving optimal visualization nih.gov.

Analytical Chemistry Methodologies Involving Orange G

Beyond its widespread use in histology, Orange G also finds applications in analytical chemistry, particularly in spectrophotometric methods for detection and quantification.

Chromatographic Separation Techniques

Chromatography is a crucial set of techniques for separating and analyzing complex mixtures, and Orange G has been a subject of study using these methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of various compounds, including dyes. Orange G has been analyzed using HPLC, often coupled with detectors such as diode array detectors (DAD) or mass spectrometry (MS) mfa.orgunl.pt. Studies have utilized HPLC-DAD systems with specific columns, such as Zorbax Eclipse Plus C18, and optimized mobile phases to achieve effective separation of Orange G from other compounds mfa.org. The chromatographic conditions, including the mobile phase composition and temperature, play a significant role in the separation efficiency mfa.org. For instance, a solvent gradient system using triethylammonium (B8662869) acetate (B1210297) (TEA) buffer and methanol (B129727) has been employed for the analysis of synthetic dyes, including Orange G mfa.org. HPLC has also been used to monitor the degradation of Orange G in photocatalytic treatment processes by observing the decrease in the dye's characteristic peaks in chromatograms over time researchgate.net.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is another chromatographic technique used for the separation and identification of compounds. Orange G has been included in studies involving the analysis of dye mixtures by TLC advion.com. In TLC, compounds are separated based on their differential migration on a stationary phase, and they can be visualized using various staining reagents or UV light liv.ac.ukakjournals.com. While specific details on the TLC separation of Orange G itself were less prevalent in the search results, TLC is a general method applicable to the separation of dyes, and Orange G's properties make it amenable to this technique.

Electrochemical Sensing and Biosensor Development

Electrochemical methods offer sensitive and selective approaches for detecting electroactive compounds like azo dyes. Orange G's redox behavior allows for its detection using electrochemical sensors and biosensors. mdpi.com

Amperometric Biosensors for Orange G Detection

Amperometric biosensors measure the change in current resulting from a biological recognition event coupled with an electrochemical transduction. Biosensors for the detection of azo compounds, including Orange G as a model substrate, have been developed. One approach involves using enzyme-modified electrodes. scispace.comscialert.net For instance, an amperometric biosensor utilizing laccase immobilized in a carbon paste electrode has been described for the detection of Orange G. scispace.comscialert.net This biosensor demonstrated a rapid and sensitive response to changes in Orange G concentration. scispace.com The amperometric response current showed a linear relationship with dye concentrations in the micromolar range. scispace.com The optimal operational conditions for such a biosensor, including pH and applied potential, have been investigated to achieve high selectivity and sensitivity towards Orange G. scispace.comscialert.net

Enzyme-Modified Electrodes

Enzyme-modified electrodes are a key component in the development of many biosensors. For Orange G detection, enzymes capable of interacting with the azo structure of the dye can be immobilized onto an electrode surface. As mentioned, laccase has been successfully used to create an enzyme-modified carbon paste electrode for Orange G sensing. scispace.comscialert.net The enzymatic activity of the immobilized laccase leads to a measurable reduction current in the presence of Orange G. scispace.com The performance of these enzyme-modified electrodes is influenced by factors such as enzyme loading and buffer conditions. scispace.comscialert.net The stability and reusability of the enzyme-modified electrode are crucial for practical applications. scispace.com

Advanced Extraction and Preconcentration Methods

To enhance the detection of Orange G, especially at trace levels in complex matrices, various extraction and preconcentration techniques have been explored.

Several methods have been developed for the preconcentration and extraction of azo dyes, including Orange G, from aqueous samples prior to their determination by analytical techniques such as spectrophotometry. Micro-cloud point extraction (CPE) is one such method that has been applied to Orange G. scispace.comscielo.br This technique involves using a surfactant-rich phase to extract the analyte from the aqueous sample. Parameters such as surfactant concentration, salt concentration, and pH are optimized to achieve efficient extraction of Orange G. scispace.com Another approach is supramolecular solvent-based microextraction, where Orange G is extracted into a supramolecular solvent phase. tandfonline.comresearchgate.net This method has been used for the separation and preconcentration of Sudan Orange G, a related dye, prior to spectrophotometric determination. tandfonline.comresearchgate.net Membrane filtration has also been investigated for the separation and preconcentration of Sudan Orange G by adsorbing the dye onto a membrane filter and then eluting it for analysis. ksu.edu.sa Ultrasonic-assisted dispersive liquid-liquid microextraction based on deep eutectic solvents is another advanced technique explored for the simultaneous extraction and preconcentration of illegal dyes, including Sudan Orange G, from various samples like water and food products. researchgate.nettandfonline.com These extraction and preconcentration methods aim to improve the sensitivity and selectivity of Orange G analysis by isolating and concentrating the analyte from the sample matrix.

Here is a data table summarizing some findings related to electrochemical sensing of Orange G:

| Sensor Type | Enzyme/Modification | Detection Method | Linear Range | Limit of Detection | Reference |

| Amperometric Biosensor (Carbon Paste Electrode) | Laccase Immobilized | Amperometry | 5x10⁻² to 2x10⁻³ mM | Not specified | scialert.net |

| Electrochemical Sensor (Modified CPE) | Fe₂O₃/MWCNTs-COOH/Triton X-100 Modified | Electrochemical (likely voltammetry) | 0.1–20.0 μM (for Orange G) | 0.05 μM | mdpi.com |

Note: The linear range for the laccase biosensor is given in mM in the source, which is equivalent to the μM range for the electrochemical sensor.

Here is a data table summarizing some findings related to extraction and preconcentration of Sudan Orange G (a related dye):

| Method | Extraction Phase/Medium | Detection Method | Preconcentration Factor | Limit of Detection | Reference |

| Supramolecular Solvent-Based Microextraction | Tetrahydrofuran (B95107) (THF) and Decanoic Acid | UV-Vis Spectrophotometry | 40 | 3.4 μg/L | tandfonline.comresearchgate.net |

| Membrane Filtration | Cellulose Acetate Membrane Filter | UV-Vis Spectrophotometry | 125 | 4.9 μg/L | ksu.edu.sa |

| Ultrasonic-Assisted Dispersive Liquid–Liquid Microextraction | Deep Eutectic Solvent | UV-Vis Spectrophotometry | 75 | 0.014 μg/mL | researchgate.nettandfonline.com |

Cloud Point Extraction Studies

Cloud Point Extraction (CPE) is an environmentally friendly separation technique that utilizes surfactants to extract analytes from aqueous solutions mdpi.com. The method relies on the property of surfactant solutions to separate into two phases – a surfactant-rich phase (coacervate) and a dilute phase – above a specific temperature known as the cloud point temperature mdpi.com. Analytes can be extracted into the surfactant-rich phase through micellar solubilization mdpi.com.

Orange G has been a subject of CPE studies to evaluate the effectiveness of this technique in removing dyes from water tandfonline.com. Research comparing Orange G and Orange II extraction using non-ionic surfactants like Oxo-C15E7, Oxo-C10E3, and Triton X-100 showed varying extraction efficiencies tandfonline.com. With Oxo-C15E7, the extraction percentage for Orange G did not exceed 55% tandfonline.com. However, the addition of a small amount of cetyltrimethylammonium bromide (CTAB), a cationic surfactant, to Oxo-C10E3 significantly increased the extraction percentage of Orange G from 55% to 98% in a mixed micelles system tandfonline.com. This resulted in a considerable reduction of Orange G concentration in the effluent tandfonline.com.

Another study explored a novel room temperature micro-cloud point extraction procedure for the preconcentration and spectrophotometric determination of Orange G, along with other azo dyes, from aqueous samples scienceopen.comscispace.com. This method employed Triton X-114 as the extracting phase scienceopen.comscispace.com. The efficiency of the microextraction was optimized by studying parameters such as surfactant concentration, the amount of salting-out reagent (Na2SO4), pH, and the type of diluting solvent scienceopen.comscispace.com. Under optimal conditions, the calibration curve for Orange G was linear in the range of 2.0-10.0 mg L⁻¹, with a detection limit of 1.6 µg L⁻¹ scienceopen.comscispace.com.

The extraction extent of Orange G in CPE has been observed to be low at basic pH, which could be beneficial for surfactant regeneration tandfonline.com.

Supramolecular Solvent-Based Microextraction

Supramolecular Solvent-Based Microextraction (SSME) is another microextraction technique that has been applied to the separation and preconcentration of Sudan Orange G, a related azo dye, at trace levels tandfonline.comtandfonline.comresearchgate.neterciyes.edu.tr. This method involves extracting the analyte into a supramolecular solvent phase tandfonline.comresearchgate.net.

In one study, a novel SSME method was developed for the separation, preconcentration, and spectrophotometric determination of Sudan Orange G tandfonline.comtandfonline.comresearchgate.net. The supramolecular solvent used was prepared from tetrahydrofuran (THF) and decanoic acid tandfonline.comtandfonline.comresearchgate.net. Sudan Orange G in the model solution was extracted into the supramolecular solvent phase at pH 4.0 tandfonline.comtandfonline.comresearchgate.net. The concentration of Sudan Orange G was subsequently measured using UV-Vis spectrophotometry at 380 nm tandfonline.comtandfonline.comresearchgate.net.

Various parameters, including sample volume, pH, matrix effect, centrifugation time, ultrasonic bath time, and supramolecular solvent volume, were optimized for this SSME procedure tandfonline.comtandfonline.comresearchgate.net. Under the optimized conditions, the method showed a relative standard deviation below 5% tandfonline.comtandfonline.comresearchgate.net. The limit of detection (LOD) was found to be 3.4 µg L⁻¹, and a preconcentration factor of 40 was achieved tandfonline.comtandfonline.comresearchgate.net. This SSME procedure was successfully applied to artificial sweat and water samples tandfonline.comtandfonline.comresearchgate.net.

Biochemical Research Applications of Orange G

Orange G is also utilized in various biochemical research applications, particularly those involving proteins and enzymes.

Utilization in Protein Quantification Assays

Orange G has historically been used in dye-binding techniques for protein quantification utexas.edu. These methods typically involve the binding of a dye to protein, which results in a measurable change, such as a shift in absorbance utexas.edu. While some early dye-binding techniques using Orange G were noted as being relatively insensitive utexas.edu, other protein quantification methods have been developed that utilize fluorescent dyes that interact with proteins, offering higher sensitivity lumiprobe.comthermofisher.com.

For instance, the ProteOrange® Protein Quantification Kit utilizes a fluorescent dye that exhibits increased fluorescence upon binding to proteins lumiprobe.com. This allows for protein quantification with higher sensitivity compared to some conventional spectrophotometric methods lumiprobe.com. The kit involves preparing a working solution of the fluorescent dye and mixing it with protein samples and standards lumiprobe.com. The mixture is typically heated to denature proteins, and the fluorescence intensity is measured lumiprobe.com. The fluorescence intensity of the dye complex with protein, such as Bovine Serum Albumin (BSA), is proportional to the protein concentration lumiprobe.comthermofisher.com. The recommended working range for protein concentration measurement with such fluorescent dyes can be from 10 ng/mL to 10 µg/mL depending on the instrument used lumiprobe.comthermofisher.com.

Investigations of Orange G Interactions with Biological Macromolecules and Cellular Components

Orange G interacts with various biological macromolecules, and these interactions are explored in different research contexts. As an acidic dye, Orange G is used in histology to stain cellular components, such as cytoplasm and keratin, due to its ability to penetrate tissues and its specificity for certain structures biocompare.com. It is also used in staining formulations like the Papanicolaou stain and the Alexander test wikipedia.org. Its use in combination with other dyes in trichrome methods highlights its affinity for specific components like erythrocytes wikipedia.orgnih.gov.

Studies have investigated the interaction of Orange G with proteins using techniques like voltammetry scielo.br. These studies have shown that Orange G can interact with proteins such as human serum albumin (HSA), bovine serum albumin (BSA), ovalbumin (OVA), bovine hemoglobin (BHb), and lipase (B570770) scielo.br. The interaction with HSA, for example, resulted in a decrease in the voltammetric reduction peak of Orange G, suggesting the formation of an electrochemically inactive biocomplex scielo.br. This interaction is thought to be influenced by the microelectrostatic field within the protein structure scielo.br. These interactions can be leveraged for the determination of protein concentration, where the decrease in peak current is proportional to the protein concentration scielo.br.

Furthermore, Orange G has been investigated for its interactions with amyloid fibrils, which are aggregates of misfolded proteins associated with neurodegenerative diseases researchgate.netresearchgate.net. Research indicates that Orange G can bind to amyloid fibrils and may affect their formation and stability researchgate.netresearchgate.net. Studies using fluorescence-based assays and electron microscopy have shown that Orange G can attenuate the nucleation phase of amyloid fibrillation, thereby inhibiting the process in a dose-dependent manner researchgate.netresearchgate.net. Fluorescence quenching titrations suggest a binding affinity of Orange G to native insulin (B600854) and pre-formed insulin fibrils researchgate.netresearchgate.net. Molecular docking studies have provided insights into the binding sites and interactions, suggesting that Orange G can wedge into cavities within the fibril structure, utilizing both apolar and electrostatic interactions researchgate.netresearchgate.net. This suggests a potential role for Orange G as a molecular probe to study the mechanisms of amyloid fibrillation and its inhibition researchgate.net.

Degradation and Environmental Remediation Studies of Orange G

Advanced Oxidation Processes (AOPs) for Orange G Degradation

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules like the azo dye Orange G into simpler, less harmful compounds. The versatility of AOPs allows for their application in various systems, targeting the persistent nature of such dyes that are often resistant to conventional treatment methods.

Photocatalytic Degradation Systems

Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically a metal oxide, which, upon activation by light energy, generates the requisite reactive oxygen species for degradation. The process involves the absorption of photons by the catalyst, leading to the formation of electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and superoxide anion radicals, respectively. These radicals then attack the dye molecules adsorbed on the catalyst surface.

Titanium dioxide (TiO2) is a widely used photocatalyst due to its high photocatalytic activity, chemical stability, non-toxicity, and cost-effectiveness. wiserpub.comijcrt.org However, its large bandgap (~3.23 eV) restricts its activation to the UV portion of the solar spectrum, which accounts for only about 4% of solar light. springerprofessional.de To overcome this limitation and enhance its efficiency, TiO2 has been modified in various ways, including doping with other elements or creating composites with other materials.

Research has demonstrated that TiO2-based systems can effectively degrade Orange G. For instance, TiO2 assisted by photocatalysis under UV irradiation has been shown to be effective, with the dye being resistant to direct photolysis alone. ijcrt.org The efficiency of the process is influenced by parameters such as initial dye concentration, catalyst loading, and pH. ijcrt.org One study found optimized conditions to be a 100 ppm dye concentration with 0.5 g/L of TiO2 catalyst at an acidic pH of 6, achieving nearly 100% decolorization. ijcrt.org

Modifications to TiO2 have been explored to improve its performance under visible light. Nitrogen-doping of TiO2 nanocatalysts has been shown to enhance the degradation of Orange G under visible light irradiation compared to the commercial P25 TiO2. nih.gov This is attributed to the nanosized anatase structure and the creation of a new absorption band in the visible region due to nitrogen doping. nih.gov Similarly, creating nanocomposites such as TiO2/Fe3O4 can lower the bandgap energy and improve photocatalytic activity under visible light. springerprofessional.de Another approach involves using composite materials like TiO2-ZnO, which has shown a maximum photodegradation of 79.60% for Orange G in the presence of sunlight. wiserpub.com

Table 1: Performance of Various TiO2-Based Photocatalytic Systems for Orange G Degradation

| Catalyst System | Light Source | Optimal pH | Degradation Efficiency | Reference |

| TiO2 | UV | 6 | ~100% decolorization (120 min) | ijcrt.org |

| TiO2-ZnO Composite | Sunlight | Not Specified | 79.60% (120 min) | wiserpub.com |

| Nitrogen-doped TiO2 | Visible Light | 2.0 | Higher activity than P25 TiO2 | nih.gov |

| (TiO2)0.2(Fe3O4)0.8 Nanocomposite | Solar Simulator | Not Specified | Best activity among tested ratios | springerprofessional.de |

| GA–TiO2–Cd Composite | UV (254 nm) | Not Specified | 81.075% (120 min) | nih.gov |

Note: GA = Graphene Aerogel; Cd = Cadmium.

The Fenton reaction involves the use of hydrogen peroxide (H2O2) and a ferrous iron catalyst to generate hydroxyl radicals. This process is highly effective for the degradation of a wide range of organic pollutants. Fenton-like reactions employ other transition metals or use different forms of iron catalysts, often in a solid (heterogeneous) form to facilitate catalyst recovery and reuse.

The photo-Fenton process, which combines the Fenton reaction with UV-Vis light, can significantly accelerate the degradation rate. In one study, the photo-Fenton process achieved complete degradation of Orange G in just 4 minutes and 93.41% total organic carbon (TOC) removal in 180 minutes under an optimal molar ratio of [H2O2]/[Fe3+] of 13.8. proquest.com

Heterogeneous Fenton-like systems have also proven effective. A study using Fe-impregnated sugarcane biochar as a catalyst achieved a 99.7% removal efficiency of Orange G within 2 hours. nih.gov The optimal conditions were found to be 0.075 g/L H2O2, 0.5 g/L of the biochar catalyst for a 0.1 g/L Orange G solution at an initial pH of 5.5 and a temperature of 25 °C. nih.gov This biochar-based catalyst was shown to be reusable for at least four cycles with over 89.3% removal efficiency. nih.gov Another heterogeneous system using waste iron oxide in a three-phase fluidized bed reactor achieved over 92% decolorization and 78.9% TOC removal. researchgate.net

Furthermore, the efficiency of Fenton-like processes can be enhanced by other energy sources. A microwave-enhanced Fenton-like process using a bimetallic oxide, CuFeO2, demonstrated a 99.9% decolorization of Orange G within 15 minutes. bohrium.com

Table 2: Comparison of Different Fenton and Fenton-like Systems for Orange G Degradation

| System | Catalyst | Key Conditions | Degradation/Removal Efficiency | Reference |

| Photo-Fenton | Homogeneous Fe3+ | [H2O2]/[Fe3+] ratio = 13.8 | 100% dye degradation (4 min), 93.41% TOC removal (180 min) | proquest.com |

| Fenton-like | Fe-impregnated biochar | pH 5.5, 25 °C, 0.075 g/L H2O2 | 99.7% removal (120 min) | nih.gov |

| Heterogeneous Photo-Fenton | Waste iron oxide | pH 3, 25 mg/L H2O2, 6 g/L catalyst | >92% decolorization, 78.9% TOC removal | researchgate.net |

| Microwave-enhanced Fenton-like | CuFeO2 | pH 5 | 99.9% decolorization (15 min) | bohrium.com |

Beyond TiO2, other semiconductor materials are being actively researched for the photocatalytic degradation of dyes. Nanocrystalline zinc oxide (ZnO) has been investigated as an effective photocatalyst under sunlight. nih.govresearchgate.net Studies have shown that nanocrystalline ZnO can lead to the complete degradation of Orange G in 90 minutes of solar irradiation at an initial pH of 6.86. nih.gov The degradation process was found to follow pseudo-first-order kinetics. nih.govresearchgate.net Bismuth molybdate (Bi2MoO6) has also been synthesized and used for the photocatalytic degradation of Orange G under visible light, achieving approximately 96% degradation in a photo-Fenton system with H2O2. mdpi.com

Phthalocyanines, a class of large aromatic macrocyclic compounds, are also being explored as photocatalysts. These molecules can be activated by visible light to promote the degradation of organic pollutants. rsc.org Zinc phthalocyanine (ZnPc) supported on silica (ZnPc-SiO2) has been used as a heterogeneous photocatalyst for Orange G degradation. researchgate.net In another study, the degradation efficiency of zinc(II) phthalocyanine was significantly enhanced from 6.41% to 28.0% in the presence of a surfactant, Triton X-100. researchgate.net The immobilization of phthalocyanines on magnetic nanoparticles has also been studied to improve catalyst recovery and efficiency. rsc.org

Fullerenes represent another class of non-semiconducting materials investigated for this purpose. C60 supported on ordered mesoporous silica (MCM-41) has been shown to accelerate the photodegradation of Orange G's azo bond in the presence of ascorbic acid. mdpi.com

Sonochemical Degradation Mechanisms

Sonochemical degradation is an AOP that utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. nih.gov This collapse creates localized hot spots with extremely high temperatures (around 5000 K) and pressures (about 1000 atm). nih.gov Under these extreme conditions, water molecules pyrolyze to form highly reactive hydroxyl radicals (•OH) and hydrogen atoms (•H), which then degrade the pollutant molecules.

A study using a novel sonochemical microreactor demonstrated the efficient degradation of Orange G. researchgate.net This system, which combined ultrasound with a persulfate and ferrous iron system, achieved a maximum degradation efficiency of 96.0% after 6 minutes of treatment. researchgate.net The study investigated the effects of various parameters, including persulfate dosage, ferrous dosage, initial pH, and ultrasonic power on the degradation efficiency. researchgate.net The results showed a significant enhancement in degradation efficiency compared to conventional chemical treatment, highlighting the potential of sonochemical methods for treating azo dye effluents. researchgate.net

Synergistic Physico-Chemical Degradation Approaches (e.g., Sono-photocatalysis)

Combining different AOPs can lead to synergistic effects, resulting in enhanced degradation rates compared to individual processes. The coupling of ultrasound with other methods can improve mass transfer of pollutants to the catalyst surface and increase the production of reactive radicals.

Sono-photocatalysis, the combination of ultrasound and photocatalysis, has been shown to be an effective method for degrading dyes. The synergistic effect is attributed to several factors, including the enhanced dispersion of the catalyst, improved contact between the catalyst and the pollutant, and the generation of •OH radicals from both sonolysis and photocatalysis. researchgate.net

Another powerful synergistic approach is the sono-electro-Fenton process. This technique combines ultrasound with the electro-Fenton process, where Fenton's reagent is generated in-situ via electrochemical means. A study on the degradation of Orange G using a 22.5 kHz ultrasonic irradiation with a platinum anode and a carbon felt cathode found that this combined process was highly efficient, even in complex matrices like natural mineral water and seawater. researchgate.net A significant synergy was observed, with the degradation rate being much higher than the sum of the individual processes. researchgate.net Optimal degradation was achieved at pH 3 with an applied current of 100 mA and a Fe(II) concentration of 0.05 mM. researchgate.net

Biological and Enzymatic Biotransformation of Orange G

The biotransformation of Orange G involves the use of biological agents, such as microorganisms and enzymes, to break down the complex dye molecule into simpler, often less toxic, compounds. This approach is considered an environmentally friendly alternative to conventional physicochemical treatment methods. Research in this area has primarily focused on the enzymatic degradation pathways, particularly those mediated by laccase, and the decolorization and detoxification capabilities of various microorganisms.

Laccase-Mediated Degradation Pathways

Laccase (p-diphenol:dioxygen oxidoreductase; EC 1.10.3.2) is a multi-copper-containing enzyme that has demonstrated significant potential in the degradation of a wide range of phenolic and non-phenolic compounds, including synthetic dyes like Orange G. The degradation process is initiated by the oxidation of the substrate, leading to the formation of free radicals.

Studies involving laccase from the white-rot fungus Trametes versicolor have shown high efficiency in decolorizing Orange G. In vitro experiments with purified commercial laccase from T. versicolor have confirmed the enzyme's ability to directly degrade the dye researchgate.nettandfonline.comresearchgate.netnih.gov. The enzymatic degradation by laccase is believed to proceed through a highly non-specific free-radical mechanism, which can lead to the formation of phenolic compounds without necessarily cleaving the azo bond, thus avoiding the generation of potentially harmful aromatic amines that can result from reductive cleavage unl.pt.

In contrast, bacterial laccases, such as CotA-laccase from Bacillus subtilis, have also been investigated for their ability to decolorize azo dyes. Research on the biotransformation of Sudan Orange G, a structurally related azo dye, by CotA-laccase revealed that the enzymatic oxidation leads to the production of oligomers and possibly polymers through radical coupling reactions, again without the cleavage of the azo bond researchgate.netunl.pt. More than 98% decolorization of Sudan Orange G was achieved within 7 hours using this bacterial laccase researchgate.net.

A notable difference has been observed between fungal and purely enzymatic treatments. While purified laccase effectively decolorizes Orange G, the complete biodegradation achieved with fungal cultures, such as T. versicolor, is often more thorough. This is because the fungus can facilitate a further breakdown of the initial enzymatic degradation products tandfonline.comresearchgate.netnih.gov. Decolorization efficiencies of up to 97% have been reported for the biodegradation of Orange G by T. versicolor pellets in a fluidized bioreactor researchgate.nettandfonline.comresearchgate.netnih.gov.

| Enzyme Source | Dye | Decolorization Efficiency | Reference |

| Trametes versicolor (fungus) | Orange G | 97% | researchgate.netresearchgate.net |

| Purified Laccase (T. versicolor) | Orange G | High | researchgate.nettandfonline.comresearchgate.net |

| Bacillus subtilis (CotA-laccase) | Sudan Orange G | >98% within 7 hours | researchgate.net |

Microbial Decolorization and Detoxification Research

The decolorization and detoxification of Orange G have been extensively studied using various microorganisms, including bacteria and fungi. These microorganisms employ different enzymatic systems to break down the azo dye.

Bacterial degradation is a prominent area of research. A bacterial strain identified as Bacillus sp. S2, isolated from soil containing rusted iron shavings, demonstrated the ability to completely decolorize Orange G at a concentration of 100 mg/L within 24 hours under optimal conditions (pH 7.0 and 37°C) icontrolpollution.com. The primary mechanism of bacterial degradation of azo dyes involves the reductive cleavage of the azo bond (–N=N–) by an enzyme called azoreductase, which leads to the formation of aromatic amines icontrolpollution.com. While some of these amines can be toxic, subsequent aerobic treatment can lead to their mineralization into less harmful substances icontrolpollution.com.

Fungal systems, particularly those involving white-rot fungi, are also highly effective. The fungus Trametes versicolor has been shown to degrade Orange G by co-metabolic processes, achieving up to 97% degradation of an initial concentration of 150 mg/L within 20 hours researchgate.net. It has been noted that the degradation products from laccase treatment by T. versicolor exhibit lower inhibitory effects compared to the parent dye, indicating a detoxification process researchgate.net. Another white-rot fungus, Dichomitus squalens, has also been found to efficiently decolorize Orange G.

The table below summarizes the decolorization performance of various microorganisms on Orange G.

| Microorganism | Type | Decolorization Conditions | Decolorization Efficiency | Reference |

| Bacillus sp. S2 | Bacterium | 100 mg/L dye, 24 h, pH 7.0, 37°C | 100% | icontrolpollution.com |

| Trametes versicolor | Fungus | 150 mg/L dye, 20 h | 97% | researchgate.net |

| Dichomitus squalens | Fungus | Not specified | Efficient decolorization |

Identification and Characterization of Biotransformation Products

The identification and characterization of the intermediate and final products of Orange G biotransformation are crucial for understanding the degradation pathway and assessing the environmental safety of the treated effluent. Various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), have been employed for this purpose.

During the bacterial degradation of Orange G by Bacillus sp. S2, HPLC analysis showed the disappearance of the dye's characteristic peak and the emergence of new peaks at different retention times, confirming the transformation of the parent molecule icontrolpollution.com. Subsequent GC-MS analysis of the degraded sample did not detect any aromatic compounds, suggesting their mineralization icontrolpollution.com. The initial step in bacterial degradation is the reductive cleavage of the azo bond, which is expected to yield aromatic amines. These amines can then be further degraded under aerobic conditions icontrolpollution.com.

In the case of enzymatic degradation by bacterial CotA-laccase, LC-MS analysis was used to identify seven biotransformation products of Sudan Orange G. The proposed mechanism involves the formation of oligomers and possibly polymers through radical coupling reactions, rather than the formation of aromatic amines from the cleavage of the azo bond researchgate.netunl.pt.

For photocatalytic and sonolytic degradation of Orange G, which can provide insights into potential breakdown products in biological systems, LC-MS/MS analyses have identified several intermediates. These include substituted phenols, aromatic hydroxylamines, and nitroso hydroxyl aromatic compounds, suggesting that degradation can occur through hydroxylation of the aromatic ring, desulfonation, and oxidative cleavage of the azo bond rsc.orgnih.gov. While these are not from biological processes, they indicate the types of transformations the Orange G molecule can undergo.

A comprehensive and universally accepted detailed pathway for the complete mineralization of Orange G by a single microbial or enzymatic system is still an active area of research. However, the available data consistently point to two primary initial mechanisms: reductive cleavage of the azo bond by microorganisms, leading to aromatic amines, and oxidative transformation by enzymes like laccase, leading to phenolic compounds and polymers.

Adsorption-Based Removal Technologies for Orange G

Adsorption is a widely used physicochemical process for the removal of dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Development and Characterization of Natural and Modified Sorbents

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, has emerged as a promising adsorbent for dye removal. Its structure, rich in amino (–NH2) and hydroxyl (–OH) functional groups, makes it particularly effective for binding anionic dyes like Orange G through electrostatic interactions.

Preparation and Characterization: Chitosan can be prepared in various forms, such as powders, beads, hydrogels, and membranes, to enhance its adsorption capacity and ease of use. To improve its stability in acidic solutions and its mechanical strength, raw chitosan is often modified through cross-linking (e.g., with glutaraldehyde) or grafting with other monomers. For instance, grafting cross-linked chitosan with N-vinyl-2-pyrrolidone has been shown to significantly increase its adsorption capacity for Orange G compared to unmodified chitosan unl.pt.

Composite materials incorporating chitosan have also been developed to enhance its performance. Bio-hydroxyapatite/chitosan hydrogel beads have been synthesized and proven to be effective and reusable for Orange G removal researchgate.net. Another approach involves incorporating quartz sand into a cross-linked chitosan-glutaraldehyde matrix, which resulted in a highly efficient adsorbent for Orange G researchgate.net. These composite materials are characterized using techniques such as Fourier Transform Infrared (FTIR) spectroscopy to identify functional groups, Scanning Electron Microscopy (SEM) to observe surface morphology, and Brunauer–Emmett–Teller (BET) analysis to determine surface area and porosity.

Adsorption Performance and Mechanisms: The adsorption of Orange G onto chitosan-based materials is influenced by several factors, including pH, initial dye concentration, adsorbent dosage, and contact time. The primary mechanism for the adsorption of the anionic Orange G dye onto chitosan is the electrostatic attraction between the negatively charged sulfonate groups (–SO3⁻) of the dye and the protonated amino groups (–NH3⁺) of chitosan under acidic conditions. Hydrogen bonding between the dye molecules and the functional groups on the chitosan surface also plays a significant role researchgate.net.

The adsorption capacity of different chitosan-based adsorbents for Orange G varies depending on the specific modification and experimental conditions. For example, modified chitosan beads grafted with N-vinyl-2-pyrrolidone exhibited a maximum adsorption capacity of 63.7 mg/g, a substantial increase from the 1.7 mg/g capacity of unmodified chitosan unl.pt. A composite of quartz sand in a cross-linked chitosan-glutaraldehyde matrix showed an even higher maximum adsorption capacity, reaching 206.65 mg/g at 45°C researchgate.net. Adsorption data are often analyzed using isotherm models like the Langmuir and Freundlich models to describe the equilibrium characteristics of the adsorption process. Kinetic studies, typically fitting pseudo-first-order or pseudo-second-order models, provide insights into the rate of adsorption.

The table below presents a summary of the adsorption capacities of various chitosan-based adsorbents for Orange G.

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Unmodified Chitosan | 1.7 | Acidic | unl.pt |

| Modified Chitosan (cts(x)-g-PNVP) | 63.7 | Acidic | unl.pt |

| Quartz Sand@Chitosan-Glutaraldehyde | 206.65 (at 45°C) | Acidic | researchgate.net |

| Bio-Hydroxyapatite/Chitosan Hydrogel Beads | Not specified | Not specified | researchgate.net |

Lignocellulosic Biomass Modifications (e.g., Apricot Kernel Shells)

Lignocellulosic biomass, derived from sources like agricultural waste, is an abundant and low-cost raw material for producing adsorbents capable of removing dyes such as Orange G from wastewater. While raw biomass often has a limited capacity for adsorption, physical and chemical modifications can significantly enhance its effectiveness. Apricot kernel shells are one such form of biomass that has been investigated as a promising precursor for adsorbent materials.

Modification of apricot kernel shells, typically through chemical activation followed by carbonization, can produce activated carbon with a high surface area and porous structure. This process creates a material that is effective at adsorbing various pollutants, including dyes. Studies have shown that apricot kernel shell is a promising raw material for creating sorption materials that can extract a range of pollutants from aqueous media. nih.govmdpi.com The effectiveness of these materials can be further improved through modification with different chemical reagents. nih.govmdpi.com For example, a novel visible light-active photocatalyst was developed using activated carbon derived from apricot kernel shells, which was then modified with Ag2O/ZnO, demonstrating high efficiency in degrading azo dyes. frontiersin.orgresearchgate.net

The adsorption process is influenced by several factors, including the pH of the solution, initial dye concentration, and temperature. The mechanism of dye removal by these modified materials often involves a combination of physical adsorption and chemical interactions. Hydrophobic interactions are suggested to play a significant role in the adsorption process. nih.gov

Synthesis and Application of Synthetic Adsorbent Materials

While modified natural materials are a cost-effective option, synthetic adsorbents offer the advantage of being able to be specifically engineered for high efficiency and selectivity in dye removal.

Polyaniline (PANI) is a conductive polymer that has gained attention for its application in environmental remediation. When combined with biomass, it forms biocomposites that are effective in adsorbing dyes like Orange G. These composites can be synthesized through the in-situ chemical polymerization of aniline (B41778) onto biomass materials such as almond or walnut shells.

The resulting PANI-based biocomposites have been shown to be effective for the removal of Orange G from aqueous solutions. For instance, research indicates that a PANI Almond shell biocomposite can have an uptake of 190.98 mg/g for Orange G. samipubco.com The adsorption mechanism is attributed to both physical and chemical interactions between the dye molecules and the composite material. samipubco.com The performance of these composites is dependent on various operational conditions.

Functionalizing synthetic resins by introducing specific chemical groups can significantly enhance their adsorption capacity for target pollutants. A notable example is the development of a resin modified with isatin and ethylenediamine for the effective removal of Orange G. nih.govrsc.orgresearchgate.net

This type of resin is synthesized by a two-step functionalization process using a chloromethylated styrene-divinylbenzene copolymer as the base material. nih.govrsc.org The first step involves a cross-linking reaction and the incorporation of isatin, followed by the introduction of ethylenediamine to increase the number of active sites for chemical interaction. nih.govrsc.orgresearchgate.net This dual-modified resin has demonstrated superior adsorption performance for Orange G compared to its singly modified counterparts and commercial resins. nih.govrsc.orgresearchgate.net The primary forces driving the adsorption are believed to be π–π conjugation and hydrogen bonding. nih.govrsc.org Studies have shown that this functionalized resin exhibits a high adsorption capacity, reaching up to 113.38 mg/g. nih.govrsc.orgresearchgate.net

Comparative Assessment of Orange G Degradation and Removal Methodologies

A variety of materials and methods have been investigated for the removal of Orange G from aqueous solutions, with adsorption being a prominent technique. The efficiency of different adsorbents can be compared by their maximum adsorption capacity (q_max), which indicates the maximum amount of dye that can be adsorbed per unit mass of the adsorbent. Below is a comparative table of different adsorbent materials and their reported maximum adsorption capacities for Orange G.

| Adsorbent Material | Maximum Adsorption Capacity (q_max) (mg/g) |

| 3-Aminopropyltriethoxysilane modified Graphene Oxide (AS-GO) | 576.6 |

| Isatin and Ethylenediamine Modified Resin | 113.38 |

| Polyaniline/Almond Shell Biocomposite | 190.98 |

| Mesoporous Carbon CMK-3 | 189 |

| CTAB-modified Bentonite | 167 |

| Rice Husk Ash | 23.05 |

The data reveals that synthetic materials, such as functionalized graphene oxide and resins, can exhibit very high adsorption capacities for Orange G. mdpi.com For example, 3-Aminopropyltriethoxysilane modified Graphene Oxide (AS-GO) has shown an exceptionally high maximum adsorption capacity of 576.6 mg/g. mdpi.com Functionalized resins also demonstrate significant uptake, with an isatin and ethylenediamine modified resin showing a capacity of 113.38 mg/g. nih.govrsc.orgresearchgate.net Polyaniline-based biocomposites also prove effective, with a PANI/Almond shell composite reaching 190.98 mg/g. samipubco.com Other materials like mesoporous carbon and modified bentonite also show substantial adsorption capacities of 189 mg/g and 167 mg/g, respectively. jim.org.cnuniv-lille.frmdpi.com Adsorbents derived from agricultural waste, such as rice husk ash, are also utilized, though they may present lower capacities. pjsir.org

In addition to adsorption, other degradation methods such as photocatalysis have been explored. For instance, a GA–TiO2–Cd composite has been used for the photodegradation of Orange G under UV light, achieving a removal of approximately 81.075% in 120 minutes for a 20 ppm solution. nih.gov Another study using a TiO2-ZnO composite reported a maximum photodegradation of 79.60% in the presence of sunlight. wiserpub.com The selection of an appropriate remediation technology depends on factors like cost, efficiency, and the specific conditions of the wastewater.

Spectroscopic and Structural Characterization in Orange G Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular States

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for investigating the electronic transitions within the Orange G molecule. The dye's vibrant color is due to its extended system of conjugated pi (π) electrons, primarily involving the azo bond (-N=N-) and the aromatic naphthalene (B1677914) and benzene rings. This conjugation allows the molecule to absorb light in the visible region of the electromagnetic spectrum.

Research shows that in aqueous solutions, Orange G exhibits a principal absorption maximum (λmax) in the visible range, typically reported between 475 nm and 488 nm. researchgate.netepa.govresearchgate.net This absorption is attributed to the n→π* electronic transition of the azo group. researchgate.net A secondary absorption band is often observed in the UV region, around 330 nm, which arises from the π→π* transitions related to the aromatic rings. researchgate.net The intensity of the absorption is directly proportional to the concentration of the dye in a solution, a relationship described by the Beer-Lambert law. The molar absorptivity (ε), a measure of how strongly the molecule absorbs light at a specific wavelength, has been reported to be 20,900 L mol⁻¹cm⁻¹ at 478 nm in a phosphate-buffered saline (PBS) solution. photochemcad.com Another study determined a molar extinction coefficient of 13,567 L mol⁻¹cm⁻¹ at a λmax of 478 nm in an aqueous solution. researchgate.net

The molecular state of Orange G, and thus its UV-Vis spectrum, is influenced by the pH of the solution. While it shows a brilliant orange color in neutral and acidic conditions, its color shifts towards red at a pH greater than 9, indicating a change in the electronic structure of the chromophore. wikipedia.org

| Concentration (x 105 M) | Absorbance at λmax (478 nm) |

|---|---|

| 1.0 | 0.152 |

| 2.0 | 0.268 |

| 4.0 | 0.542 |

| 6.0 | 0.813 |

| 8.0 | 1.091 |

| 10.0 | 1.359 |

Data sourced from a study on the photo-degradation of Orange G. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the specific functional groups present in the Orange G molecule by measuring the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

The structure of Orange G contains several key functional groups: hydroxyl (-OH), azo (-N=N-), sulfonate (-SO₃⁻), and aromatic rings (C=C and C-H bonds). FTIR analysis reveals absorption bands corresponding to the vibrational modes of these groups. For instance, shifts in the FTIR bands corresponding to N-H and C-N stretching have been observed after the adsorption of Orange G onto a polymer, indicating that adsorption was facilitated by interactions involving these groups. researchgate.net

Based on the known structure of Orange G and general spectroscopic data, the expected characteristic IR absorption bands can be summarized. libretexts.orgvscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 (Broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

| N=N (azo) | Stretching | ~1400-1450 (Often weak) |

| S=O (sulfonate) | Stretching | 1150-1250 and 1030-1070 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The protons on the aromatic rings are expected to appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. oregonstate.educhemistrysteps.com The exact chemical shifts would be influenced by the substituents. The electron-withdrawing sulfonate groups (-SO₃⁻) would cause a downfield shift (to a higher ppm value) for adjacent protons, while the electron-donating hydroxyl group (-OH) would cause an upfield shift (to a lower ppm value). The proton of the hydroxyl group would likely appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent. msu.edu

¹³C NMR: The spectrum would show distinct signals for each chemically non-equivalent carbon atom. Aromatic carbons typically resonate in the range of 100-150 ppm. udel.edu Carbons bonded to the electronegative oxygen (C-OH) and sulfonate groups would be shifted further downfield.

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (C-H) | ~7.0 - 8.5 |

| ¹H | Hydroxyl Proton (O-H) | Variable, broad signal |

| ¹³C | Aromatic Carbons (C=C) | ~110 - 150 |

| ¹³C | Carbon attached to -OH group | ~150 - 160 |

| ¹³C | Carbons attached to -SO₃⁻ groups | ~130 - 150 |

Note: These are estimated values based on general principles of NMR spectroscopy. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of the disodium (B8443419) salt of Orange G is C₁₆H₁₀N₂Na₂O₇S₂, corresponding to a molecular weight of 452.37 g/mol . wikipedia.org

In techniques like electrospray ionization (ESI-MS), the molecule can be ionized, for example, by protonation. Analysis of Orange G degradation using Liquid Chromatography-Mass Spectrometry (LC-MS) has identified several key fragmentation pathways. researchgate.netrsc.org These studies reveal that the molecule tends to fragment through three primary routes:

Cleavage of the azo bond: The -N=N- bond is often a point of fragmentation, breaking the molecule into ions derived from the aniline (B41778) and naphthol components. rsc.org

Desulfonation: The loss of sulfonate groups (as SO₂ or SO₃) is a common fragmentation pathway. rsc.org

Hydroxylation: The addition of hydroxyl groups to the aromatic rings can occur, particularly during degradation studies. rsc.org

Tandem mass spectrometry (MS/MS) data for a precursor ion with m/z 409.0159, corresponding to the protonated form of the Orange G anion ([M+H]⁺ where M is the dianion C₁₆H₁₀N₂O₇S₂²⁻), shows characteristic fragment ions.

| Parameter | Value |

|---|---|

| Molecular Weight (Disodium Salt) | 452.37 g/mol |

| Precursor Ion (Protonated Anion) | m/z 409.0159 |

| Major Fragment Ion | m/z 310 |

| Secondary Fragment Ions | m/z 327, 329 |

Note: Fragmentation data is sourced from the NIST Mass Spectrometry Data Center.

Spectroscopic Studies of Inclusion Complexes (e.g., Orange G-Cyclodextrin Interactions)

Spectroscopic techniques are crucial for studying the formation and properties of inclusion complexes, where a "guest" molecule like Orange G is encapsulated within a "host" molecule. A common host is β-cyclodextrin (β-CD), a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior.

The formation of an inclusion complex between Orange G and β-cyclodextrin has been investigated using UV-Vis and IR spectroscopy. Research has shown that Orange G and β-CD form a 1:1 host-guest complex. rsc.org The formation of this complex is evidenced by distinct changes in the spectroscopic properties of Orange G:

UV-Vis Spectroscopy: Upon complexation with β-CD, an enhancement in the absorbance of Orange G is observed. This change indicates that the chromophore of the dye has moved into the less polar microenvironment of the cyclodextrin cavity, altering its electronic state. This absorbance enhancement can be used to determine the stoichiometry and the formation constant of the complex, which was calculated to be 3.03 x 10³ L·mol⁻¹. rsc.org

Infrared Spectroscopy: Changes in the IR spectrum also confirm complex formation. When the Orange G molecule is included in the β-CD cavity, the vibrational frequencies of its functional groups, particularly those interacting with the host cavity, are altered. This provides evidence of the physical interaction and encapsulation. rsc.org

NMR spectroscopy is also a key method for studying such complexes. The inclusion of the guest molecule into the cyclodextrin cavity causes noticeable shifts in the chemical shifts of the protons on both the host and guest molecules, providing definitive proof of complex formation and insight into the geometry of the inclusion.

Computational and Theoretical Chemistry Studies of Orange G

Density Functional Theory (DFT) Investigations

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. For Orange G, DFT studies have focused on determining key quantum chemical descriptors, modeling its reactivity, and gaining insights into its interactions with different materials.

Calculation of Quantum Chemical Descriptors (e.g., HOMO-LUMO Energies, Electronegativity)

DFT calculations are frequently used to compute quantum chemical descriptors that provide information about a molecule's stability and reactivity. For Orange G and its derivatives, studies have calculated parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between HOMO and LUMO (ΔEg), dipole moments, global hardness, softness, chemical potential, electronegativity, electrophilicity index, fractions of electrons transferred, electron affinity, and ionization potential. jetir.org These descriptors are crucial for predicting the reactivity of the dye and how its properties are influenced by structural modifications. jetir.org

For instance, the HOMO and LUMO energy levels are particularly important as they relate to the molecule's ability to donate or accept electrons. jetir.orgacs.orgnih.gov The energy gap between HOMO and LUMO can indicate the molecule's kinetic stability and chemical reactivity. chalcogen.ro Studies on Sudan Orange G (SOG) dye derivatives, a related class of azo dyes, have utilized the DFT/B3LYP level of theory with basis sets like 6-31G(d) and 6-311G(d) to calculate these descriptors in the gas phase. jetir.org

The UV-visible spectrum of Orange G has been analyzed using theoretical calculations, with specific bands attributed to electronic transitions between molecular orbitals. For example, a band at 330 nm is attributed to a HOMO-7 -> LUMO transition involving the π system of the naphthalene (B1677914) ring, SO₃ groups, and the azo link, while a strong band at 475 nm is assigned to HOMO-1 -> LUMO and HOMO-2 -> LUMO+1 transitions, where the LUMO is primarily the π* system of the azo link and HOMO/HOMO-1 are localized on the SO₃ groups. eeer.org

Theoretical Modeling of Reactivity and Reaction Mechanisms

DFT is employed to theoretically model the reactivity of Orange G and investigate potential reaction mechanisms, such as degradation processes. By analyzing parameters like Fukui functions, which indicate the sites most susceptible to nucleophilic, electrophilic, or radical attack, researchers can predict how Orange G will react with various species. Theoretical studies have explored the degradation of azo dyes, including those structurally related to Orange G, through various methods like photolysis and advanced oxidation technologies. yu.edu.jonih.gov DFT calculations can help in understanding the electronic and structural changes that occur during these reactions, providing insights into the degradation pathways. yu.edu.jonih.gov

Furthermore, DFT has been used in conjunction with experimental studies to understand the structure and bonding in Orange G and its reduced forms, helping to assign spectroscopic data to specific molecular structures and transitions. acs.orgresearchgate.net

Computational Insights into Dye-Substrate Interactions

Computational studies provide valuable insights into how Orange G interacts with different substrates, which is crucial for understanding processes like adsorption and staining. DFT calculations and molecular dynamics simulations have been utilized to elucidate the adsorption mechanisms of dyes on various materials. researchgate.netresearchgate.net These studies can help identify the types of interactions involved, such as electrostatic interactions, π-π interactions, and hydrogen bonding. researchgate.net

For instance, computational studies have investigated the adsorption of dyes on activated carbon and modified materials, analyzing the binding modes and the influence of the adsorbent's properties on the adsorption process. researchgate.netresearchgate.nettandfonline.com While specific computational studies focusing solely on Orange G's interaction with biological substrates for staining were not extensively detailed in the search results, the principles and methods used for other dye-substrate interactions are applicable. The understanding of dye-substrate interactions through computational modeling can aid in designing more effective adsorbents or optimizing staining procedures.

Kinetic and Thermodynamic Modeling of Chemical Processes Involving Orange G

Kinetic and thermodynamic modeling are essential for understanding the rates and spontaneity of chemical processes involving Orange G, such as degradation and adsorption.

Kinetic studies investigate the rate at which a process occurs and how it is affected by various factors like temperature, concentration, and the presence of catalysts or adsorbents. For Orange G degradation, kinetic models have been applied to describe the process under different conditions, such as photocatalytic degradation. nih.govresearchgate.netresearchgate.netnih.gov Studies have shown that the degradation kinetics of Orange G can follow pseudo-first-order or pseudo-second-order models, depending on the specific process and catalyst used. nih.govmdpi.comnih.gov For example, the photocatalytic degradation of Orange G over ZnO and Ag/ZnO thin films was found to fit a network kinetic model. nih.govresearchgate.net The degradation kinetics on a platinum electrode in different media (with and without chloride ions) has also been investigated. eeer.org

Thermodynamic modeling provides information about the feasibility and energy changes associated with processes involving Orange G, such as adsorption. Thermodynamic parameters like changes in free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to determine if a process is spontaneous, exothermic, or endothermic. researchgate.netnih.govijcce.ac.ir Adsorption studies of Orange G on various adsorbents, such as activated carbon and modified materials, have employed thermodynamic modeling to understand the nature of the adsorption process. researchgate.netresearchgate.netijcce.ac.irresearchgate.net These studies often involve conducting adsorption experiments at different temperatures and fitting the data to isotherm models like Langmuir and Freundlich to determine the adsorption capacity and understand the interaction between the dye and the adsorbent. researchgate.netnih.govresearchgate.netnih.govijcce.ac.irresearchgate.netmdpi.com For instance, the adsorption of Orange G on activated carbon prepared from Algerian date pits was found to be a spontaneous and endothermic process. researchgate.net

Here are some examples of kinetic and thermodynamic parameters reported in studies involving Orange G or similar dyes:

| Process | Adsorbent/Catalyst | Model | Parameter | Value | Unit | Source |

| Photocatalytic Degradation of Orange G | ZnO thin film | Network Kinetic | Adsorption Equilibrium Constant (K_B) | 0.0191 | nih.govresearchgate.net | |

| Photocatalytic Degradation of Orange G | ZnO thin film | Network Kinetic | Activation Energy (E_a) | 21.76 | kJ/mol | nih.govresearchgate.net |

| Photocatalytic Degradation of Orange G | Ag/ZnO thin film | Network Kinetic | Adsorption Equilibrium Constant (K_B) | 0.035 | nih.govresearchgate.net | |